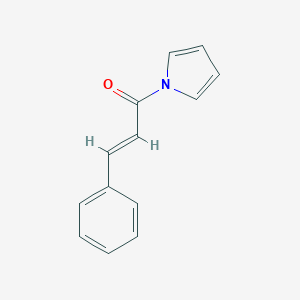

1-Cinnamoylpyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cinnamoylpyrrole is an organic compound with the chemical formula C₁₃H₁₁NO. It is structurally characterized by the presence of a cinnamoyl group attached to a pyrrole ring. This compound appears as a white to light yellow crystalline solid and has a melting point of approximately 98-102°C .

準備方法

1-Cinnamoylpyrrole can be synthesized through various chemical routesThis can be achieved through a reaction between cinnamoyl chloride and pyrrole in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial production methods for this compound are not extensively documented, but the synthesis process can be scaled up using standard organic synthesis techniques. The purity of the compound can be enhanced through recrystallization or chromatographic purification methods.

化学反応の分析

1-Cinnamoylpyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cinnamic acid derivatives, while reduction with sodium borohydride can produce cinnamyl alcohol derivatives .

科学的研究の応用

1-Cinnamoylpyrrole is a compound that has garnered attention in various scientific research applications, particularly in fields such as medicinal chemistry, materials science, and agriculture. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may possess:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been reported to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, making it a candidate for treating inflammatory diseases such as arthritis.

- Antimicrobial Properties : Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing new antibiotics.

Materials Science

In materials science, this compound is explored for its role in:

- Polymer Chemistry : It can serve as a monomer for synthesizing novel polymers with specific properties, such as enhanced thermal stability and mechanical strength.

- Sensors : The compound's unique electronic properties make it suitable for developing sensors that detect environmental pollutants or biological markers.

Agricultural Applications

This compound shows promise in agriculture through:

- Pesticide Development : Its bioactive properties suggest potential use as a natural pesticide or fungicide, contributing to sustainable agricultural practices.

- Plant Growth Regulation : Research indicates that it may enhance plant growth and resistance to pathogens when applied as a foliar spray.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Antimicrobial | Effective against multiple bacterial strains |

Table 2: Applications in Materials Science

| Application Type | Description | References |

|---|---|---|

| Polymer Chemistry | Monomer for novel polymer synthesis | |

| Sensors | Development of environmental sensors |

Table 3: Agricultural Applications

| Application Type | Description | References |

|---|---|---|

| Pesticide Development | Natural pesticide candidate | |

| Plant Growth Regulation | Enhances growth and pathogen resistance |

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Polymer Synthesis

Researchers synthesized a new class of biodegradable polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and were tested for use in medical applications such as drug delivery systems.

Case Study 3: Agricultural Use

Field trials assessing the efficacy of this compound as a natural pesticide showed promising results against common agricultural pests. The compound significantly reduced pest populations while promoting plant health.

作用機序

The mechanism of action of 1-Cinnamoylpyrrole involves targeting specific molecular pathways. For instance, it has been found to exert antineuroinflammatory and antioxidative stress activities by targeting the eukaryotic elongation factor 1 alpha 1 (eEF1A1) protein. This interaction modulates the NF-κB and NRF2 signaling pathways, leading to reduced inflammation and oxidative stress .

類似化合物との比較

1-Cinnamoylpyrrole can be compared with other similar compounds, such as:

1-Cinnamoylpyrrolidine: This compound has a similar structure but contains a pyrrolidine ring instead of a pyrrole ring.

Piperlotine A: Another related compound with a similar cinnamoyl group attached to a different nitrogen-containing ring.

Piplartine: A compound with a similar cinnamoyl group but different overall structure and biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

生物活性

1-Cinnamoylpyrrole, a compound derived from the genus Piper, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure with a cinnamoyl group attached. This configuration is believed to contribute to its biological activity. The compound is part of a broader class of amide derivatives that have shown promise in various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related compounds. A notable investigation assessed the anti-cancer properties of several amide cinnamate derivatives, including this compound, using both in silico and in vitro methods. The results indicated significant cytotoxic effects against MCF-7 breast cancer cells, with inhibition rates reaching up to 94.8% at higher concentrations (100 µg/ml) .

Table 1: Cytotoxicity of Amide Cinnamate Derivatives Against MCF-7 Cells

| Compound | Concentration (µg/ml) | % Inhibition |

|---|---|---|

| This compound | 100 | 94.8 |

| Compound 2 | 100 | Moderate |

| Compound 8 | 40 | 90.8 |

| Compound 9 | 40 | >40 |

The study also utilized molecular docking techniques to correlate the binding interactions of these compounds with target proteins involved in cancer progression, such as matrix metalloproteinase-9 (MMP-9). The docking results supported the observed cytotoxicity, indicating that structural features significantly influence biological activity .

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for its neuroprotective effects. Research focusing on N-Cinnamoylpyrrole-derived alkaloids suggests that these compounds may target eEF1A1, a protein implicated in ischemic stroke mechanisms. The ability to modulate eEF1A1 activity positions these derivatives as promising candidates for neuroprotective therapies .

Case Studies

A series of case studies have been conducted to further explore the therapeutic potential of compounds related to this compound. For instance, one study reported on a patient with ischemic stroke who showed improvement following treatment with a formulation containing N-Cinnamoylpyrrole derivatives. This case highlights the compound's potential in clinical settings, warranting further investigation through larger clinical trials .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound appears to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

- Modulation of Inflammatory Pathways : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Mechanisms : By targeting eEF1A1, it may enhance neuronal survival during ischemic events.

特性

IUPAC Name |

(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。